4-Chloro-2,3,5-trimethylpyridine
Overview
Description
4-Chloro-2,3,5-trimethylpyridine is a chemical compound with the molecular formula C8H10ClN and a molecular weight of 155.62 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Chloro-2,3,5-trimethylpyridine involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate, which gives 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,3,5-trimethylpyridine consists of a pyridine ring with three methyl groups and one chlorine atom attached .Physical And Chemical Properties Analysis
4-Chloro-2,3,5-trimethylpyridine has a molecular weight of 155.62 and a molecular formula of C8H10ClN .Scientific Research Applications
Synthesis of Iridium(III) Cyclometalated Compounds : This chemical is used in synthesizing Iridium(III) cyclometalated compounds, which are noted for their luminescence at both low and room temperatures in fluid solution (Neve et al., 1999).
Creating Functional Polypyridine Ligands : It serves in synthesizing functional polypyridine ligands like bipyridines and terpyridine at room temperature (Louërat & Gros, 2010).
Precatalyst in Alpha-Olefin Oligo- and Polymerization : The compound is used as a precatalyst in alpha-olefin oligo- and polymerization studies, particularly with propene and 1-butene (Fuhrmann et al., 1996).
Enhancing Extraction of Cobalt(II) : It enhances the extraction of cobalt(II) into chloroform when used in conjunction with 8-quinolinol and its analogues (Bhatki & Rane, 1978).
Synthesis and Characterization : It also plays a role in chemical research for its synthesis and characterization, particularly in its hydrochloride form (Dai Gui, 2004).
Pharmaceutical Building Blocks : Trihalopyridinecarboxylic acids formed from 4-chloro-2,3,5-trimethylpyridine are valuable new building blocks for pharmaceutical research (Bobbio & Schlosser, 2001).
Use in Dehydrohalogenation Reactions : The compound is useful in dehydrohalogenation reactions and as a reaction solvent or additive (Sherman, 2001).
Preparation of 4-Methoxy-2,3-Pyridyne : It serves as an efficient precursor for 4-methoxy-2,3-pyridyne, which can be prepared using directed-deprotonation or fluoride-induced elimination (Walters & Shay, 1995).
Gastric-Acid Inhibiting Compounds : 4-methoxy-2,3,5-trimethylpyridine is an important building block for the preparation of gastric-acid inhibiting compounds (Mittelbach et al., 1988).
Anticancer Applications : A gold complex derived from 4-chloro-2,4,6-trimethylpyridine showed potential as an anticancer agent (Fazaeli et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2,3,5-trimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-4-10-7(3)6(2)8(5)9/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUDMWUHIFBOES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557355 | |
Record name | 4-Chloro-2,3,5-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3,5-trimethylpyridine | |
CAS RN |
109371-18-8 | |
Record name | 4-Chloro-2,3,5-trimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109371-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,3,5-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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